molecular formula C16H19F2NO3 B13185061 Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate

Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate

Cat. No.: B13185061
M. Wt: 311.32 g/mol
InChI Key: BBJYXRLWBNPKAO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a tert-butyl ester group and a difluorophenyl moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the piperidine ring provides structural rigidity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(3,4-dichlorophenyl)-3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(3,4-dimethoxyphenyl)-3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and optimizing pharmacological profiles.

Properties

Molecular Formula

C16H19F2NO3

Molecular Weight

311.32 g/mol

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(21)19-7-6-11(14(20)9-19)10-4-5-12(17)13(18)8-10/h4-5,8,11H,6-7,9H2,1-3H3

InChI Key

BBJYXRLWBNPKAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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